

Pharmacological profile of ATX inhibitor 19

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Compound of Interest

Compound Name: *ATX inhibitor 19*

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An In-Depth Technical Guide to the Pharmacological Profile of ATX Inhibitor BI-2545

For Researchers, Scientists, and Drug Development Professionals

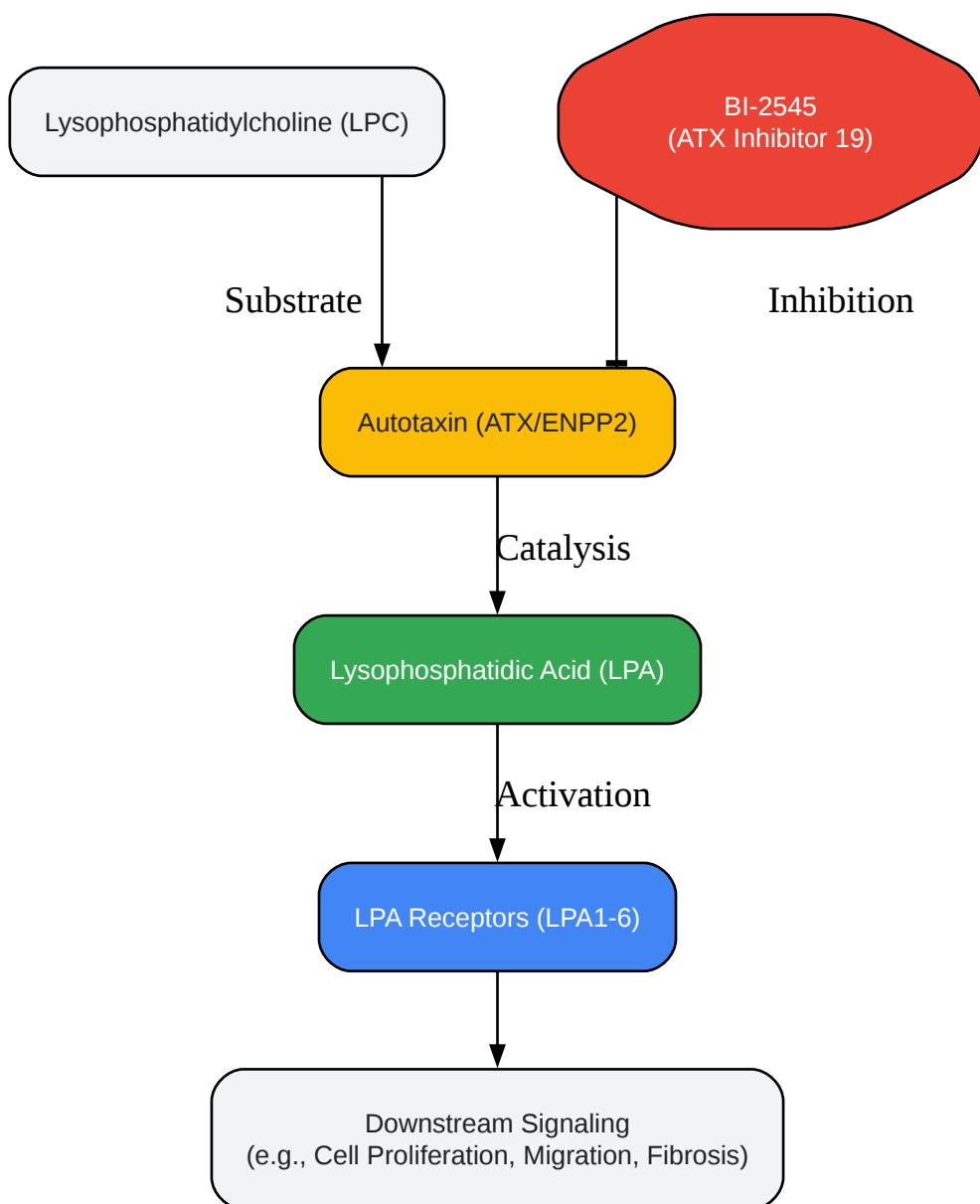
Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).^[1] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathophysiological processes, including cell proliferation, migration, fibrosis, and inflammation.^{[2][3]} Consequently, the development of potent and selective ATX inhibitors has become a significant area of interest for therapeutic intervention in various diseases, such as idiopathic pulmonary fibrosis and cancer.^{[3][4]} This document provides a detailed pharmacological profile of BI-2545, a potent and selective ATX inhibitor, also referred to as compound 19 in its discovery publication.^[5]

Mechanism of Action

BI-2545 is a small molecule inhibitor that targets the enzymatic activity of autotaxin.^[5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.^[1] LPA then binds to a family of G protein-coupled receptors (LPA1-6) to elicit downstream cellular responses.^[6] By inhibiting ATX, BI-2545 effectively reduces the production of LPA, thereby modulating the signaling cascade.^[5]

Below is a diagram illustrating the ATX-LPA signaling pathway and the point of intervention for BI-2545.



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Caption: The ATX-LPA signaling pathway and the inhibitory action of BI-2545.

Quantitative Pharmacological Data

The following tables summarize the key *in vitro* and *in vivo* pharmacological parameters of BI-2545.^[5]

Table 1: In Vitro Potency and Physicochemical Properties

Parameter	Value
IC50 (ATX Enzyme Assay)	100 nM
Substrate Used	18:1 Lysophosphatidylcholine (LPC)
Caco-2 Permeability	High
Efflux	Low
Microsomal Stability (Human)	Stable
Microsomal Stability (Rat)	Moderately Stable

Table 2: In Vivo Pharmacokinetic Profile in Rats

Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)
Dose-Normalized AUC (nM·h)	2320	675
Clearance (% Liver Blood Flow)	10	-
Volume of Distribution (Vss, L/kg)	0.9	-
Dose-Normalized Cmax (nM)	-	149
Tmax (h)	-	1.7
Half-life (t _{1/2} , h)	1.8	3.4
Oral Bioavailability (F, %)	-	30

Table 3: In Vivo Efficacy in Rats

Parameter	Result
Plasma LPA Reduction	Up to 90%

Table 4: Selectivity Profile

BI-2545 was profiled against a broad panel of in vitro pharmacology assays at a concentration of 10 μ M (~4500-fold the ATX IC50). Significant, though incomplete, cross-reactivity was observed for only four targets.[\[5\]](#)

Target	% Inhibition at 10 μ M
5-HT2a	55%
L-type Calcium Channel	80%
Na ⁺ Channel Site 2	66%
Norepinephrine Transporter	61%

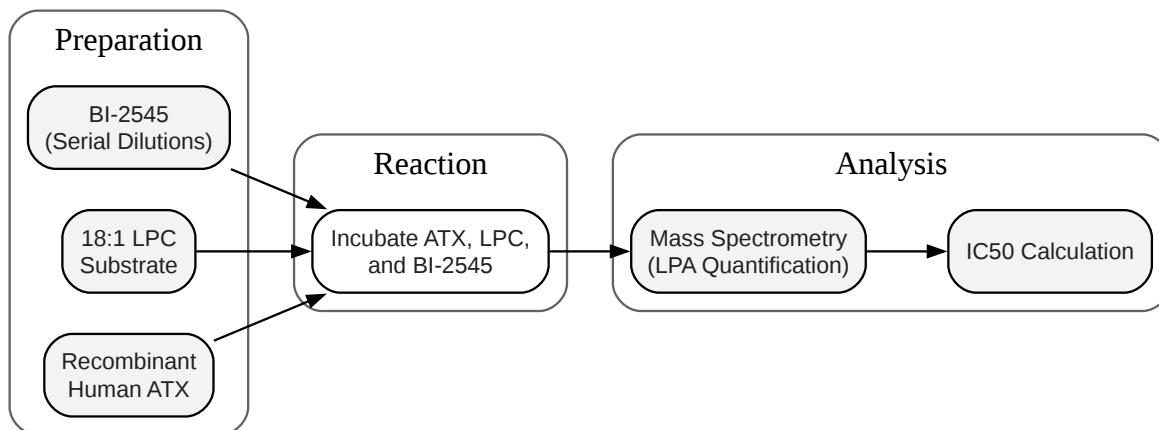
Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

ATX Enzyme Inhibition Assay

This assay quantifies the inhibitory potency of a compound against autotaxin's enzymatic activity.

- Enzyme and Substrate: Recombinant human autotaxin is used as the enzyme source. The natural substrate, 18:1 lysophosphatidylcholine (LPC), is utilized.
- Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (BI-2545) are incubated in a suitable buffer system.
- Detection: The formation of the product, lysophosphatidic acid (LPA), is monitored over time. This is typically achieved using mass spectrometry, which allows for sensitive and specific quantification of the lipid product.
- Data Analysis: The rate of LPA formation is measured at each inhibitor concentration. The data are then fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).



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Caption: Experimental workflow for the ATX enzyme inhibition assay.

In Vivo Pharmacokinetic and Efficacy Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of BI-2545, as well as its ability to modulate plasma LPA levels in a living organism.

- Animal Model: Male Sprague-Dawley rats are typically used for these studies.
- Dosing:
 - Intravenous (IV): A single dose of BI-2545 is administered intravenously (e.g., via the tail vein) to determine parameters like clearance and volume of distribution.
 - Oral (PO): A single dose is administered orally (e.g., by gavage) to assess oral bioavailability, Tmax, and Cmax.
- Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated from these samples.
- Bioanalysis:

- Pharmacokinetics: The concentration of BI-2545 in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Pharmacodynamics: The levels of various LPA species in the plasma are measured, also using LC-MS/MS, to determine the extent and duration of target engagement.
- Data Analysis:
 - Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, F%) are calculated from the drug concentration-time profiles.
 - The percentage reduction in plasma LPA levels is calculated relative to a vehicle-treated control group.

Conclusion

BI-2545 (compound 19) is a potent and selective inhibitor of autotaxin with a favorable in vitro and in vivo profile.^[5] It demonstrates good oral bioavailability and achieves significant and sustained reduction of plasma LPA levels in preclinical models.^[5] Its high selectivity, as indicated by the broad panel screening, further underscores its potential as a valuable tool compound for studying the biological roles of the ATX-LPA axis and as a lead candidate for the development of therapeutics for fibrosis and other ATX-mediated diseases.^[5]

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References

- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]

- 4. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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